molecular formula C16H15Br2NO2S2 B11690501 (5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11690501
M. Wt: 477.2 g/mol
InChI Key: FRASMOMUTAHWQH-JYRVWZFOSA-N
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Description

(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with cyclohexyl and dibromo-hydroxyphenyl substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a cyclohexylamine derivative with a dibromo-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogen atoms in the dibromo-hydroxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and anti-inflammatory properties. It can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit the synthesis of bacterial cell walls or disrupt membrane integrity. In anticancer applications, it can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups often show enhanced lipophilicity and membrane permeability.

    Dibromo-hydroxyphenyl derivatives: These compounds are known for their antimicrobial and antioxidant properties.

Uniqueness

The uniqueness of (5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of structural features, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H15Br2NO2S2

Molecular Weight

477.2 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15Br2NO2S2/c17-11-6-9(7-12(18)14(11)20)8-13-15(21)19(16(22)23-13)10-4-2-1-3-5-10/h6-8,10,20H,1-5H2/b13-8-

InChI Key

FRASMOMUTAHWQH-JYRVWZFOSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=S

Origin of Product

United States

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